Hexahomotrioxacalix[3]arene
Description
Fundamental Principles of Complexation
The formation of a host-guest complex is a dynamic process governed by a delicate balance of enthalpic and entropic factors. The pre-organized cavity of the hexahomotrioxacalix tandfonline.comarene provides a suitable binding site for guest molecules, minimizing the entropic penalty associated with complex formation. nii.ac.jp The C3 symmetry of the macrocycle is particularly well-suited for binding species that require trigonal-planar, tetrahedral, or octahedral coordination environments. nii.ac.jpnii.ac.jp
The primary forces driving complexation with hexahomotrioxacalix tandfonline.comarenes are noncovalent interactions. These include:
Hydrogen Bonding: This is a crucial interaction, especially in the complexation of ammonium (B1175870) ions and other protic species. rsc.orgmdpi.com The oxygen atoms of the ether bridges and phenolic hydroxyl groups on the lower rim of the macrocycle can act as hydrogen bond acceptors. mdpi.com For instance, the complexation of primary ammonium ions involves the insertion of the NH3+ group into the polyaromatic cavity, where it forms hydrogen bonds with the three oxygen atoms of the macrocycle. mdpi.com
π-Effects: The electron-rich aromatic rings of the hexahomotrioxacalix tandfonline.comarene scaffold can engage in various π-interactions.
Cation-π Interactions: These are significant in the binding of cationic species. The positively charged guest is attracted to the electron-rich π-face of the aromatic rings. This interaction is fundamental to the recognition of metal cations and ammonium ions. researchgate.net
Anion-π Interactions: While less common for this specific host, modified hexahomotrioxacalix tandfonline.comarenes can be designed to interact with anions through anion-π interactions. researchgate.net
π-π Stacking: These interactions can occur between the aromatic rings of the host and an aromatic guest molecule.
The stoichiometry of the host-guest complex, typically 1:1, is often confirmed through techniques like Job's plot analysis derived from spectroscopic titrations. mdpi.comrsc.org However, other stoichiometries, such as 1:2 and 2:1 (host:guest), have also been observed, particularly with certain metal cations. researchgate.net
The strength of the interaction is quantified by the association constant (Ka) or binding constant (β), which can be determined using methods like ¹H NMR, UV-Vis, and fluorescence spectroscopy titrations. mdpi.comresearchgate.networktribe.com These constants are influenced by factors such as the nature of the host and guest, the solvent, and the temperature. For example, the binding constants for trivalent metal ions with hexahomotrioxacalix tandfonline.comarenes increase with an increasing charge-to-radius ratio of the metal ion. nih.gov
Recognition of Cationic Species
Hexahomotrioxacalix tandfonline.comarenes and their derivatives have demonstrated a remarkable ability to selectively bind a wide array of cationic species, ranging from simple metal ions to more complex organic ammonium ions.
Derivatives of hexahomotrioxacalix tandfonline.comarene have shown affinity for alkali and alkaline earth metal cations. For instance, a triamide derivative exhibits a high extracting ability towards Na+ and Ba2+. tandfonline.comtandfonline.com The binding of these "hard" cations is often facilitated by the carbonyl and phenoxy oxygen atoms within the macrocyclic cavity. tandfonline.comtandfonline.com The selectivity can be influenced by the specific functional groups on the macrocycle. For example, some derivatives show a slight preference for Na+. researchgate.net The stability of these complexes can be significantly affected by the solvent, with higher stability constants often observed in less polar solvents like acetonitrile (B52724) compared to methanol. nih.gov The template effect of alkali metal cations like NaH and Cs2CO3 can also play a crucial role in directing the conformation of the final product during synthesis. rsc.org
Table 1: Extraction Percentages (%) of Alkali and Alkaline Earth Metal Picrates by a Hexahomotrioxacalix tandfonline.comarene Tri(diethyl)amide Derivative.
| Cation | Extraction % |
|---|---|
| Na+ | High |
| Ba2+ | High |
Data sourced from extraction studies of metal picrates from water to dichloromethane (B109758). tandfonline.comtandfonline.com
Hexahomotrioxacalix tandfonline.comarenes are effective receptors for a variety of transition and heavy metal cations. Amide derivatives have shown high extraction capabilities for Ni2+, Co2+, Ag+, and particularly Pb2+. tandfonline.comtandfonline.com The binding of these "soft" and "intermediate" cations can lead to very high stability constants, with some derivatives showing the strongest binding for Pb2+, Cd2+, Hg2+, Zn2+, and Ni2+. researchgate.net
Furthermore, these macrocycles can bind trivalent metals like Sc3+, Lu3+, Y3+, and La3+ more strongly than alkali or alkaline earth metal ions. nih.gov The binding constants for these trivalent cations increase with a higher charge-to-radius ratio. nih.gov The complexation often involves the formation of 1:1 complexes where the cation is located inside the cavity defined by the phenoxy and carbonyl oxygen atoms. tandfonline.comtandfonline.com In some cases, 2:2 complexes between the cation and the macrocycle have also been observed through X-ray crystallography. beilstein-journals.org
Table 2: Binding Affinity of a Hexahomotrioxacalix tandfonline.comarene Derivative for Various Metal Cations.
| Cation | Binding Affinity |
|---|---|
| Sc3+ | Very Strong |
| Lu3+ | Strong |
| Y3+ | Strong |
| La3+ | Moderate |
The binding constants increase with an increasing charge-to-radius ratio of the metal ion. nih.gov
One of the most notable features of hexahomotrioxacalix tandfonline.comarenes is their exceptional selectivity for primary ammonium ions over secondary, tertiary, and quaternary ones. ulb.ac.be This specificity arises from the excellent topological complementarity between the primary ammonium group and the host's cavity. mdpi.com The ammonium ion inserts deep into the polyaromatic cavity, with the NH3+ moiety situated near the 18-atom lower-rim macrocyclic plane, forming hydrogen bonds with the three oxygen atoms of the macrocycle. mdpi.com
This selective recognition has been demonstrated for various alkylammonium ions, including n-butylammonium (n-BuNH3+) and tert-butylammonium (B1230491) (t-BuNH3+). researchgate.netescholarship.org The complexation is often accompanied by a conformational rearrangement of the host to facilitate the endo-complexation of the guest. researchgate.netescholarship.org The binding affinity can be modulated by the presence of other metal ions, creating ditopic receptors where, for example, Ag+ binding can enhance the selectivity for n-BuNH3+ over t-BuNH3+. researchgate.net
Table 3: Association Constants (Ka) for the Complexation of Ammonium Ions by Hexahomotrioxacalix tandfonline.comarene Derivatives.
| Host | Guest | Ka (M⁻¹) | Solvent System |
|---|---|---|---|
| 1 | hexylammonium picrate (B76445) | 1300 | CDCl₃/CD₃OD (1:0.25) |
| 2 | hexylammonium picrate | 2700 | CDCl₃/CD₃OD (1:0.25) |
Data obtained from ¹H NMR spectroscopy at 298 K. ulb.ac.be
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C36H48O6 |
|---|---|
Molecular Weight |
576.8 g/mol |
IUPAC Name |
7,15,23-tritert-butyl-3,11,19-trioxatetracyclo[19.3.1.15,9.113,17]heptacosa-1(24),5,7,9(27),13(26),14,16,21(25),22-nonaene-25,26,27-triol |
InChI |
InChI=1S/C36H48O6/c1-34(2,3)28-10-22-16-40-18-24-12-29(35(4,5)6)14-26(32(24)38)20-42-21-27-15-30(36(7,8)9)13-25(33(27)39)19-41-17-23(11-28)31(22)37/h10-15,37-39H,16-21H2,1-9H3 |
InChI Key |
POMGZJQFTLTHSC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC2=C(C(=C1)COCC3=CC(=CC(=C3O)COCC4=C(C(=CC(=C4)C(C)(C)C)COC2)O)C(C)(C)C)O |
Synonyms |
hexahomotrioxacalix(3)arene |
Origin of Product |
United States |
Synthetic Methodologies
Initial Synthetic Approaches and Historical Developments
The first reported synthesis of a hexahomotrioxacalix mdpi.comarene dates back to 1962, when Hultzsch isolated p-tert-butylhexahomotrioxacalix mdpi.comarene in a yield of less than 1% from the reaction of p-tert-butylphenol with formaldehyde. mdpi.combeilstein-journals.org This initial discovery, a byproduct of studies on phenol-formaldehyde resins, laid the groundwork for future exploration into this class of macrocycles. For nearly two decades, progress was slow until a reproducible synthesis was published, which sparked greater interest in these compounds. beilstein-journals.org Early work provided an empirical formula of C₁₂H₁₆O₂ and molecular weight determinations that suggested a trimeric structure. beilstein-journals.org
Thermal Dehydration Synthesis
A significant advancement in the synthesis of hexahomotrioxacalix mdpi.comarenes came with the development of thermal dehydration methods. In 1983, Gutsche reported that the thermally induced dehydration of 2,6-bis(hydroxymethyl)phenols in refluxing xylene could produce homooxacalixarenes in reasonable yields. researchgate.net This one-step condensation approach, however, typically leads to the formation of C₃-symmetric compounds. beilstein-journals.org The reaction involves heating a 2,6-bis(hydroxymethyl)-4-substituted-phenol, which leads to the cyclotrimerization and formation of the desired macrocycle. researchgate.net
Subsequent studies have shown that this method can produce a mixture of cyclotrimers and cyclotetramers. researchgate.net For instance, the thermal dehydration of 2,6-bis(hydroxymethyl)-4-tert-butylphenol in refluxing xylene yielded both p-tert-butylhexahomotrioxacalix mdpi.comarene and p-tert-butyloctahomotetraoxacalix worktribe.comarene. researchgate.net The yield of the desired trimer can be influenced by the reaction conditions and the nature of the para-substituent on the phenol.
| Starting Material | Conditions | Product | Yield |
| 2,6-bis(hydroxymethyl)-4-tert-butylphenol | Refluxing xylene | p-tert-butylhexahomotrioxacalix mdpi.comarene | <1% (initial report) beilstein-journals.org |
| 2,6-bis(hydroxymethyl)phenols | Refluxing xylene | Homooxacalixarenes | Reasonable yields researchgate.net |
Stepwise and Asymmetric Synthesis Strategies
To overcome the limitations of single-step condensations and to access asymmetric hexahomotrioxacalix mdpi.comarenes, stepwise synthetic strategies have been developed. These methods are crucial for applications in host-guest chemistry where asymmetry can lead to enantioselective molecular recognition. beilstein-journals.org
In 1998, Fuji and colleagues proposed a stepwise synthesis based on linear precursors protected with a combination of isopropylidene and methoxymethyl (MOM) groups. beilstein-journals.orgresearchgate.net This approach involves the protection of the phenolic hydroxyl of a monomer with MOMCl. A different monomer is then protected with 2,2-dimethoxypropane. The subsequent steps involve bromination and coupling to form a linear trimer. researchgate.net Intramolecular cyclization under high-dilution conditions using perchloric acid in wet chloroform (B151607) affords the asymmetric hexahomotrioxacalix mdpi.comarene in yields of up to 50%. beilstein-journals.orgresearchgate.net An interesting aspect of this method is the lack of a template effect from alkali metals. researchgate.net
These stepwise syntheses allow for the controlled introduction of different substituents on the aromatic rings, leading to a wide range of functionalized and asymmetric macrocycles. acs.org The acid-catalyzed cyclization of the corresponding linear trimers is a key step in this process. acs.org
Reductive Coupling and Other Synthetic Routes
Alternative synthetic routes have been explored to improve reaction conditions and expand the diversity of accessible derivatives. beilstein-journals.org One such method is the reductive coupling of silylated derivatives of 2,6-bis(hydroxymethyl)phenols. researchgate.net This strategy, proposed by Komatsu in 2001, allows for the synthesis of compounds where two or all three phenolic units are identical. researchgate.net The reaction proceeds under high dilution at low temperatures to favor intramolecular cyclization over polymerization and has been successful for various para-substituents, including iodo, bromo, benzyl (B1604629), and n-octyl groups. beilstein-journals.org
Another approach involves the acid-catalyzed formation of hexahomotrioxacalix mdpi.comarenes. acs.org This method offers a different pathway to these macrocycles, further expanding the synthetic toolkit available to chemists.
Purification and Isolation Techniques
The purification and isolation of hexahomotrioxacalix mdpi.comarenes are critical steps in their synthesis, often involving chromatographic techniques. Column chromatography is frequently employed to separate the desired macrocycle from oligomeric byproducts and unreacted starting materials. mdpi-res.commdpi.com The choice of solvent system for chromatography is crucial for effective separation. For instance, a mixture of dichloromethane (B109758) and hexane (B92381) has been successfully used to purify these compounds. mdpi-res.commdpi.com In some cases, crystallization can also be an effective method for obtaining pure product. researchgate.net The characterization of the purified compounds is typically performed using techniques such as NMR spectroscopy and mass spectrometry. mdpi.com
Conformational Dynamics and Structural Analysis
Overview of Conformational Isomers: Cone and Partial-Cone Forms
Hexahomotrioxacalix beilstein-journals.orgarene primarily exists in two major conformational isomers: the cone and the partial-cone conformers. beilstein-journals.orgnii.ac.jpnih.gov In the cone conformation, all three phenolic units are oriented on the same side of the macrocyclic ring, creating a "C₃-symmetric" structure. beilstein-journals.orgnii.ac.jp The partial-cone conformation, on the other hand, has one of the phenolic units inverted with respect to the other two. mdpi.comscirp.org
The parent hexahomotrioxacalix beilstein-journals.orgarene, with its free hydroxyl groups, is conformationally mobile. beilstein-journals.orgnih.gov The phenolic units can rotate through the annulus of the macrocycle. However, the cone conformer is generally more stable due to the formation of an intramolecular hydrogen-bonding network among the hydroxyl groups. beilstein-journals.orgnih.govacs.org This C₃ symmetry is particularly useful for designing receptors for specific guest molecules. beilstein-journals.orgmdpi.com
The introduction of substituents on the lower rim (the phenolic oxygens) can lock the molecule into a specific conformation. beilstein-journals.org This process, however, often leads to a statistical mixture of conformers. For instance, O-alkylation can result in a 25:75 statistical distribution of cone to partial-cone conformers. beilstein-journals.org
Factors Influencing Conformational Equilibrium
The balance between the cone and partial-cone conformations is delicate and can be influenced by several factors, including the nature of the substituents, intramolecular interactions, and temperature.
The size and nature of the substituents introduced at the lower rim play a crucial role in determining the conformational outcome. The introduction of bulky groups can hinder the rotation of the phenolic units through the annulus, thereby "freezing" a particular conformation. beilstein-journals.org
For example, the O-alkylation of p-tert-butylhexahomotrioxacalix beilstein-journals.orgarene with various alkyl halides demonstrates this effect. While smaller alkyl groups might allow for some conformational flexibility, larger or more rigid substituents can favor one conformer over the other. beilstein-journals.org The reaction of p-tert-butylhexahomotrioxacalix beilstein-journals.orgarene with 2-(chloromethyl)pyridine (B1213738) in the presence of different bases highlights the influence of reaction conditions. The use of cesium carbonate (Cs₂CO₃) tends to yield the partial-cone conformer, whereas potassium carbonate (K₂CO₃) or sodium hydride (NaH) increases the proportion of the cone conformer. beilstein-journals.orgnih.gov
The synthesis of a hexahomotrioxacalix beilstein-journals.orgarene with a triazole ring on the lower rim resulted in a cone conformation. worktribe.com This suggests that the nature of the substituent and the synthetic methodology can be tailored to achieve a desired conformational outcome.
Intramolecular hydrogen bonding is a dominant factor in stabilizing the cone conformation of the parent hexahomotrioxacalix beilstein-journals.orgarene and its derivatives where hydroxyl groups are present. beilstein-journals.orgnih.govacs.org In derivatives with amide functionalities on the lower rim, strong intramolecular hydrogen bonds can form between neighboring amide groups. beilstein-journals.orgkyushu-u.ac.jp This interaction can enforce a flattened-cone conformation and influence the molecule's binding properties. beilstein-journals.org
In some instances, the inverted aromatic ring in a partial-cone conformer can experience shielding effects from the other two aromatic rings, which can be observed in NMR spectroscopy. scirp.org The presence of these intramolecular forces is a key determinant of the three-dimensional structure and, consequently, the chemical behavior of the macrocycle.
The conformational equilibrium of hexahomotrioxacalix beilstein-journals.orgarenes can be temperature-dependent. Variable-temperature NMR studies have shown that the energy barrier for the interconversion between conformers is significantly lower for hexahomotrioxacalix beilstein-journals.orgarenes compared to calix researchgate.netarenes. beilstein-journals.org For the parent p-tert-butylhexahomotrioxacalix beilstein-journals.orgarene, the ¹H NMR spectrum shows a single peak for the methylene (B1212753) bridge protons even at low temperatures (e.g., -90 °C in CDCl₃/CS₂), indicating a very fast conformational inversion on the NMR timescale. beilstein-journals.org
In certain derivatives, however, distinct conformers can be observed and their interconversion studied as a function of temperature. For example, detailed variable temperature ¹H NMR studies have been used to confirm the partial-cone conformation of specific metacyclophane derivatives. scirp.org The thermodynamic parameters of complexation, which are influenced by conformational changes, have also been determined through temperature-dependent studies. mdpi.com
Solid-State Structural Characterization via X-ray Crystallography
X-ray crystallography provides definitive proof of the solid-state conformation of hexahomotrioxacalix beilstein-journals.orgarene and its derivatives. Numerous crystal structures have been reported, confirming the existence of both cone and partial-cone conformers.
For instance, the X-ray crystal structure of an asymmetrically substituted oxacalix beilstein-journals.orgarene with tert-butyl, isopropyl, and ethyl groups confirmed its conformation. beilstein-journals.org Similarly, a silylated p-tert-butyloxacalix beilstein-journals.orgarene was shown to adopt a partial-cone conformation in the solid state. beilstein-journals.orgnih.gov A novel hexahomotrioxacalix beilstein-journals.orgcryptand was synthesized and its crystal structure revealed a fixed cone conformation. asianpubs.org
The solid-state structure of a chiral oxacalix beilstein-journals.orgarene derivative with one methyl and two n-butyl substituents on the lower rim was determined to be in a partial-cone conformation. nih.gov X-ray analysis of hexahomotrioxacalix beilstein-journals.orgarenes with different upper-rim substituents synthesized via acid-catalyzed cyclization of linear trimers revealed that they adopt a cone conformation due to an intramolecular hydrogen-bonded network. acs.org
The binding of metal ions can also influence the conformation in the solid state. The crystal structure of a uranyl complex with a homooxacalix beilstein-journals.orgarene tricarboxylate showed that the macrocycle adopts a sharp conical bowl-shaped conformation upon binding to the uranyl cation. frontiersin.org
Table 1: Selected X-ray Crystallographic Data for Hexahomotrioxacalix beilstein-journals.orgarene Derivatives
| Compound | Conformation | Key Structural Features |
|---|---|---|
| Asymmetric oxacalix beilstein-journals.orgarene (t-Bu, iPr, Et) beilstein-journals.org | Not specified in abstract | Asymmetric substitution on the upper rim. |
| Silylated p-tert-butyloxacalix beilstein-journals.orgarene beilstein-journals.orgnih.gov | Partial-cone | Silyl groups on the lower rim. |
| Hexahomotrioxacalix beilstein-journals.orgcryptand asianpubs.org | Cone | Capped with a tris(2-aminoethylamine) unit at the lower rim. |
| Chiral oxacalix beilstein-journals.orgarene (one Me, two n-Bu) nih.gov | Partial-cone | Chiral derivative with mixed alkyl substituents. |
| Hexahomotrioxacalix beilstein-journals.orgarenes from linear trimers acs.org | Cone | Intramolecular hydrogen-bonding network. |
Solution-Phase Conformational Analysis by NMR Spectroscopy
NMR spectroscopy is a powerful tool for studying the conformation and dynamics of hexahomotrioxacalix beilstein-journals.orgarenes in solution. ¹H and ¹³C NMR provide valuable information about the symmetry and flexibility of the macrocycle.
In the cone conformation, which possesses C₃ symmetry, the NMR spectra are relatively simple. For example, the ¹H NMR spectrum of a cone-conformer typically shows a single set of signals for the repeating units. mdpi.comscirp.org In contrast, the partial-cone conformation, being less symmetrical, exhibits more complex NMR spectra with multiple signals for the non-equivalent aromatic and substituent protons. mdpi.comscirp.org
The chemical shifts of the protons in the methylene bridges (Ar-CH₂-O-CH₂-Ar) are particularly sensitive to the conformation. In the cone conformation, these protons often appear as a single AB quartet, while in the partial-cone conformation, multiple AB quartets or more complex patterns are observed. mdpi.com
Variable-temperature NMR studies are crucial for understanding the dynamics of conformational interconversion. beilstein-journals.orgscirp.org As mentioned earlier, the low energy barrier for ring inversion in the parent compound makes it difficult to resolve individual conformers at accessible temperatures. beilstein-journals.org However, for derivatives with locked conformations, NMR is used to confirm their structure in solution. mdpi-res.com For instance, ¹H NMR titration experiments are used to study the complexation of ions and the associated conformational changes. kyushu-u.ac.jpcdnsciencepub.com The binding of guest molecules can induce significant changes in the chemical shifts of the host protons, providing insights into the binding mode and conformational rearrangements upon complexation. kyushu-u.ac.jpresearchgate.net
Derivatization and Functionalization Strategies
Lower-Rim Functionalization Approaches
Alkylation and etherification are fundamental strategies for modifying the lower rim of hexahomotrioxacalix nii.ac.jparenes. These reactions typically involve the use of alkyl halides in the presence of a base, such as sodium hydride or cesium carbonate, to introduce simple alkyl or more complex ether linkages. beilstein-journals.orgrsc.org For instance, derivatives bearing benzyl (B1604629) and N,N-diethyl-2-aminoethoxy groups have been synthesized from the parent triol. nih.gov These functionalizations can lead to the formation of receptors capable of recognizing biologically significant molecules like dopamine (B1211576), serotonin, and phenylethylamine through the formation of inclusion complexes. nih.gov The introduction of these groups can also be used to control the conformational outcome of the final product, yielding either cone or partial cone conformers. beilstein-journals.org
| Reagent | Product Functional Group | Reference |
| Alkyl halide | Alkyl ether | beilstein-journals.org |
| N-(4-bromobutyl)phthalimide | Butyl-phthalimide | mdpi.com |
| 2-(chloromethyl)-1-methyl-1H-imidazole hydrochloride | 1-methyl-1H-imidazole | rsc.org |
The incorporation of amide, urea (B33335), and thiourea (B124793) groups at the lower rim has proven to be a highly effective strategy for creating receptors with enhanced anion binding capabilities. These functionalities are typically introduced via a multi-step synthesis, often starting with the alkylation of the lower rim with a precursor containing a protected amine, followed by deprotection and subsequent reaction with an appropriate isocyanate or isothiocyanate. mdpi.commdpi-res.com For example, hexahomotrioxacalix nii.ac.jparene-based receptors bearing tert-butylurea (B72671) or phenyl(thio)urea moieties connected by butyl spacers have been synthesized. researchgate.net These derivatives have demonstrated a strong affinity for anions, particularly carboxylates, with the binding strength being dependent on the nature of the substituent on the urea group (aryl vs. alkyl). researchgate.net
| Functional Group | Key Features | Target Guests | Reference |
| Amide | Hydrogen bonding capabilities | Metal cations, ammonium (B1175870) ions | nih.gov |
| Urea | Strong hydrogen bond donor | Anions (carboxylates, halides) | mdpi.comresearchgate.net |
| Thiourea | Strong hydrogen bond donor, different electronic properties than urea | Anions | mdpi.commdpi-res.com |
To develop fluorescent chemosensors, various fluorogenic units have been attached to the lower rim of hexahomotrioxacalix nii.ac.jparenes. nii.ac.jp Pyrene (B120774), naphthalene, and rhodamine are popular choices due to their favorable photophysical properties. mdpi-res.commun.ca The synthesis often involves linking these fluorophores to the macrocycle via spacers, which can include urea or triazole groups. mdpi.commdpi-res.comnih.gov For instance, fluorescent sensors with naphthylurea, naphthylthiourea, and pyrenylurea residues have been prepared and their affinity for anions and alkylammonium salts has been studied. mdpi-res.com The pyrene-functionalized derivatives are particularly noteworthy for their ability to exhibit both monomer and excimer fluorescence, providing a ratiometric response upon guest binding. mdpi.commun.ca
| Fluorogenic Unit | Linker Type | Target Analyte | Reference |
| Pyrene | Urea, Triazole | Anions, Metal cations (Pb²⁺, Zn²⁺) | mdpi.commdpi-res.commun.ca |
| Naphthalene | Urea, Thiourea | Anions | mdpi.commdpi-res.com |
| Rhodamine | Amide | Metal cations (Sb³⁺, Fe³⁺, Ni²⁺) | nih.gov |
The "click" chemistry approach, specifically the copper(I)-catalyzed azide-alkyne cycloaddition, has become a powerful tool for introducing triazole units onto the lower rim of hexahomotrioxacalix nii.ac.jparenes. nii.ac.jp This method offers high efficiency and regioselectivity. nii.ac.jp Triazole-linked pyrene moieties have been used to create fluorescent chemosensors with a high affinity and selectivity for lead (Pb²⁺) ions. mun.cafrontiersin.org Similarly, imidazole (B134444) units have been incorporated through O-alkylation with reagents like 2-(chloromethyl)-1-methyl-1H-imidazole hydrochloride. rsc.orgugr.esresearcher.life These imidazole-bearing derivatives have shown promise as extractors for both cations and chromate (B82759) anions. rsc.orgugr.es The synergistic action of multiple triazole or imidazole units often leads to enhanced binding selectivity. rsc.orgnih.gov
Upper-Rim Functionalization Approaches
While less common than lower-rim modifications, functionalization of the upper rim, the para-positions of the aromatic rings, offers another avenue for tailoring the properties of hexahomotrioxacalix nii.ac.jparenes. beilstein-journals.org These modifications can introduce bulky groups to alter the cavity shape or install recognition sites. For example, a pyrene-functionalized hexahomotrioxacalix nii.ac.jparene has been synthesized for use as a highly selective and sensitive fluorescent chemosensor for mercury (Hg²⁺) ions. nii.ac.jp In another instance, the upper rim was capped using 1,3,5-tris(bromomethyl)benzene. beilstein-journals.org The functionalization of the upper rim has also been achieved through coordination chemistry. beilstein-journals.org
Regioselectivity in Derivatization
Controlling the regioselectivity of derivatization is a significant challenge in calixarene (B151959) chemistry. In the case of hexahomotrioxacalix nii.ac.jparenes, achieving selective functionalization of only one or two of the three hydroxyl groups on the lower rim has been a notable achievement. A protection-deprotection strategy has been developed to achieve the regioselective synthesis of mono-O-alkylated hexahomotrioxacalix nii.ac.jparene. researchgate.net This involves the facile protection of two hydroxyl groups, allowing for the selective alkylation of the remaining free hydroxyl group, followed by deprotection. researchgate.net The choice of base can also play a crucial role in directing the conformation of the final product, with alkali metal salts like cesium carbonate showing a template effect that can favor the formation of the cone conformer. rsc.org
Host Guest Chemistry and Molecular Recognition
Recognition of Cationic Species
Biologically Relevant Cations (e.g., Dopamine (B1211576), Serotonin, Phenylethylamine)
Hexahomotrioxacalix rsc.orgarene derivatives have been investigated as ionophores for the molecular recognition of biologically important cations such as dopamine, serotonin, and phenylethylamine. medscape.comworktribe.comresearchgate.net These neurotransmitters and trace amines are ammonium (B1175870) ions, which can be effectively bound by the C3-symmetrical cavity of hexahomotrioxacalix rsc.orgarenes. rsc.orgresearchgate.netcdnsciencepub.com
Research has shown that lower rim functionalized hexahomotrioxacalix rsc.orgarene derivatives can form stable endo-complexes with these biologically active ammonium ions. researchgate.net The binding is often stabilized by a combination of tripodal NH+•••O interactions with the oxygen atoms of the macrocycle and CH-π interactions with the electron-rich aromatic walls. researchgate.net
For instance, a tri-O-acetic acid ester derivative of hexahomotrioxacalix rsc.orgarene, when incorporated into a PVC liquid membrane, demonstrated high potentiometric selectivity for dopamine over other catecholamines like noradrenaline and adrenaline, as well as other organic and inorganic cations. nih.gov This selectivity was primarily attributed to the strong host-guest complexation factor rather than the lipophilicity of the guest. nih.gov Specifically, this host exhibited approximately a 20-fold stronger complexation for dopamine compared to noradrenaline, adrenaline, K+, and NH4+ cations. nih.gov In contrast, an amide-substituted derivative showed a significantly higher affinity for Na+, highlighting the crucial role of the O-substituents in determining selectivity. nih.gov
The complexation properties of various hexahomotrioxacalix rsc.orgarene derivatives with dopamine, serotonin, and phenylethylamine have been synthesized and studied, further underscoring the potential of these macrocycles in the recognition of vital biological molecules. worktribe.comcrystallography.netugr.es
Recognition of Anionic Species
The versatility of hexahomotrioxacalix rsc.orgarenes extends to the recognition of anionic species. By incorporating specific functional groups, these macrocycles can be transformed into effective anion receptors. researchgate.netresearchgate.net
Halide Anions (e.g., Cl-, Br-, F-)
Ureido-functionalized hexahomotrioxacalix rsc.orgarene derivatives have shown a notable ability to bind halide anions. mdpi.com The binding affinity generally increases with the basicity of the anion, with fluoride (B91410) (F-) being the most strongly bound halide. mdpi.comnih.gov The interaction occurs through the formation of hydrogen bonds between the anion and the urea (B33335) protons of the receptor. cdnsciencepub.com
In one study, fluorescent receptors based on (thio)ureido-functionalized hexahomotrioxacalix rsc.orgarenes were synthesized and their anion binding properties were investigated using NMR, UV-vis absorption, and fluorescence titrations. mdpi.com The results confirmed that these receptors bind anions in a 1:1 stoichiometry, with the association constants following the order of anion basicity. mdpi.com A phenylurea derivative in a cone conformation was found to be a particularly effective anion receptor. researchgate.netmdpi.com
Furthermore, hexaamide derivatives of hexahomotrioxacalix rsc.orgarene have been shown to bind halide anions like chloride (Cl-) and bromide (Br-) through intermolecular hydrogen bonds in a 1:1 fashion in chloroform (B151607) solution. cdnsciencepub.com The association constants (Ka) were determined to be 536 ± 32 M⁻¹ for Cl⁻ and 230 ± 17 M⁻¹ for Br⁻. cdnsciencepub.com The complexation with anions can also be allosterically controlled by the binding of a cation to a different site on the receptor. acs.org
Carboxylate Anions (e.g., AcO-, BzO-)
The same ureido-functionalized hexahomotrioxacalix rsc.orgarene receptors that bind halides also exhibit strong affinity for carboxylate anions such as acetate (B1210297) (AcO-) and benzoate (B1203000) (BzO-). mdpi.comnih.gov In fact, these carboxylates, along with fluoride, were found to be the best-bound anions for a series of fluorescent (thio)ureido-hexahomotrioxacalix rsc.orgarene receptors. mdpi.com The association constants for these interactions are high, indicating stable complex formation. mdpi.comresearchgate.net
A study on a phenylurea-functionalized hexahomotrioxacalix rsc.orgarene in the cone conformation reported very high association constants for acetate and benzoate anions, with log Kass values of 4.12 and 4.00, respectively. researchgate.netmdpi.com This highlights the excellent recognition capabilities of these receptors for trigonal planar anions. The binding is primarily driven by hydrogen bonding interactions. mdpi.commdpi-res.com
Oxoanions (e.g., Chromate (B82759) Anions)
Hexahomotrioxacalix rsc.orgarene derivatives functionalized with 1-methyl-1H-imidazole moieties have been shown to be effective extractors of chromate anions (HCr₂O₇⁻/Cr₂O₇²⁻) at low pH. nih.govugr.es This indicates that the hexahomotrioxacalix rsc.orgarene scaffold can be adapted to recognize and bind larger, more complex oxoanions, which are of significant environmental concern.
Nitroaromatic Compounds (NACs)
The detection of nitroaromatic compounds (NACs), which are common explosives and environmental pollutants, is another area where hexahomotrioxacalix rsc.orgarenes have been explored. frontiersin.org Fluorescent chemosensors based on this macrocycle have been developed for the sensitive detection of NACs like 2,4,6-trinitrophenol (TNP). frontiersin.orgnii.ac.jp
However, studies on the binding of NACs to ureido-hexahomotrioxacalix rsc.orgarene derivatives have yielded conflicting results. researchgate.netmdpi.com One critical analysis showed no significant interaction between certain ureido-calixarenes and selected NACs in solution, suggesting that observed fluorescence quenching might be due to an inner filter effect rather than true complexation. sciprofiles.com This underscores the importance of careful experimental design and data interpretation in sensing applications. Conversely, other research has reported the successful development of hexahomotrioxacalix rsc.orgarene-based fluorescent sensors for the detection of trace amounts of TNP. nii.ac.jp
Recognition of Neutral Molecules
In addition to charged species, hexahomotrioxacalix rsc.orgarenes are also capable of recognizing and binding neutral molecules. frontiersin.orgresearchgate.net This capability is often achieved by creating a well-defined cavity with specific interaction sites.
For example, a tren-capped hexahomotrioxacalix rsc.orgarene zinc complex was synthesized and its host-guest properties were explored. ulb.ac.be In chloroform, this complex strongly binds a water molecule and shows reluctance to recognize other neutral guests. ulb.ac.be This is in contrast to related calix mdpi.comtren systems and is attributed to the smaller size of the 18-membered ethereal macrocycle of the hexahomotrioxacalix rsc.orgarene, which prevents the threading of larger neutral molecules through it. ulb.ac.be This highlights how subtle changes in the macrocyclic framework can lead to significant differences in host-guest behavior.
The ability of hexahomotrioxacalix rsc.orgarenes to form host-guest complexes with a variety of molecules underscores their potential in diverse applications, from sensing and separation to catalysis and biomimetic chemistry. frontiersin.orgbeilstein-journals.org
Fullerene Inclusion Complexes (e.g., C60)
The concave, π-rich cavity of hexahomotrioxacalix ulb.ac.bearenes makes them effective hosts for fullerenes, particularly C60. The complexation is driven by favorable size and symmetry complementarity between the host and guest. Research has shown that hexahomotrioxacalix ulb.ac.bearenes can form stable inclusion complexes with C60, typically in a 1:1 stoichiometry. mdpi.com However, derivatives with extended aromatic surfaces, such as hexahomotrioxacalix ulb.ac.benaphthalene, have been observed to form 2:1 "capsule" complexes with C60, where the fullerene is encapsulated by two host molecules. mdpi.com
X-ray crystallographic analyses have provided detailed insights into the structure of these complexes. In the complex of a p-bromo-hexahomotrioxacalix ulb.ac.bearene with a C60 derivative, 1,4-bis(9-fluorenyl)-1,4-dihydro clockss.orgfullerene, the fullerene guest is deeply embedded within the host's cavity. mun.ca The orientation of the guest is specific, with a six-membered ring of the fullerene cage positioned parallel to the mean plane of the three phenolic oxygens of the calixarene (B151959) host. mun.ca This highlights the importance of symmetry matching in the molecular recognition process. mun.ca The formation of these supramolecular complexes has been studied in various solvents, demonstrating the stability of the host-guest assembly. core.ac.uk
| Host Compound | Guest | Stoichiometry (Host:Guest) | Key Findings |
| Hexahomotrioxacalix ulb.ac.bearene derivatives | C60 | 1:1 | Formation of stable inclusion complexes. mdpi.com |
| Hexahomotrioxacalix ulb.ac.benaphthalene | C60 | 2:1 | Forms a supramolecular capsule with the fullerene guest. mdpi.com |
| p-Bromo-hexahomotrioxacalix ulb.ac.bearene | 1,4-bis(9-fluorenyl)-1,4-dihydro clockss.orgfullerene | 1:1 | X-ray analysis shows deep inclusion with specific orientation of the guest. mun.ca |
| Cationic homooxacalix ulb.ac.bearene | clockss.orgFullerene | 1:1 | Forms a stable inclusion complex. cdnsciencepub.com |
Other Small Organic Molecules
The recognition capabilities of hexahomotrioxacalix ulb.ac.bearenes extend to a variety of small organic molecules, particularly primary ammonium ions. mdpi.comnih.gov The C3 symmetry of the host cavity is particularly effective for binding the trigonal R-NH3+ group through a combination of hydrogen bonding and electrostatic interactions. mdpi.comnih.gov
Derivatives functionalized at the lower rim have been synthesized to act as ionophores for biologically significant molecules. For instance, certain derivatives have been shown to form inclusion complexes with dopamine, serotonin, and phenethylamine (B48288) in solution. nih.gov The formation of these host-guest complexes was confirmed by ¹H NMR spectroscopy, which showed upfield shifts of the guest's proton signals, indicative of their inclusion within the host's aromatic cavity. nih.gov
Furthermore, hexahomotrioxacalix ulb.ac.bearene-based chemosensors have been developed for the detection of specific molecules like 2,4,6-trinitrophenol (TNP). researchgate.net These sensors, synthesized via "click chemistry," exhibit high affinity and selectivity for TNP, with the interaction likely facilitated by CH⋯O hydrogen bonds leading to a charge-transfer complex. researchgate.net However, not all derivatives are suited for encapsulating neutral guests; for example, a tren-capped version was found to be reluctant to bind neutral molecules, preferring the exo-coordination of anions in acetonitrile (B52724). ulb.ac.be This was attributed to the 18-membered ethereal macrocycle being too small to allow guest molecules to thread through it. ulb.ac.be
| Host Derivative | Guest Molecule | Method of Study | Key Findings |
| Lower-rim functionalized derivatives | Dopamine, Serotonin, Phenethylamine | ¹H NMR Spectroscopy | Formation of inclusion complexes driven by hydrogen bonding and electrostatic interactions. nih.gov |
| Hexaamide derivative | n-Butylammonium (n-BuNH3+) | Extraction/Binding studies | Shows selectivity for primary ammonium ions. nih.gov |
| Triazole-linked derivatives | 2,4,6-Trinitrophenol (TNP) | UV-vis, Fluorescence, ¹H NMR | High affinity and selectivity for TNP via CH⋯O hydrogen bonding. researchgate.net |
| Cone- and partial-cone conformers | Primary ammonium ions | ¹H NMR Spectroscopy | Form stable endo-complexes with a variety of primary ammonium ions, including biomolecules. mdpi.com |
Ditopic and Allosteric Recognition Systems
The structural scaffold of hexahomotrioxacalix ulb.ac.bearene allows for the incorporation of multiple distinct binding sites, leading to the creation of ditopic and allosteric receptors. nih.govrsc.org These advanced systems can bind different guests simultaneously or exhibit binding properties where the affinity for one guest is modulated by the binding of another at a separate site. beilstein-journals.orgrsc.org
Cooperative Binding of Multiple Guests
Hexahomotrioxacalix ulb.ac.bearenes have been successfully modified to bind multiple guests in a cooperative manner. A notable example is a heterotritopic receptor designed to bind two different alkali metal cations and a transition metal ion simultaneously. escholarship.org This receptor, featuring a 2,2'-bipyridyl group at the upper rim and diethylacetamide groups at the lower rim, was shown through ¹H NMR titration experiments to bind an Ag+ ion at the upper rim, a Li+ ion at the lower rim, and a Na+ ion at the upper rim. escholarship.org The binding locations are dependent on the size of the cation relative to the cavities formed by the host, demonstrating a sophisticated level of molecular recognition. escholarship.org
Another system involves a derivative functionalized with N-hydroxypyrazinone groups at the lower rim. The binding of a Ga³⁺ ion to these remote groups was found to induce the cooperative binding of alkylammonium cations within the macrocyclic cavity. beilstein-journals.org This demonstrates that an initial binding event can pre-organize the host molecule, enhancing its affinity for a second, different guest.
Remote Control of Binding Affinity
The concept of allosteric regulation, or the remote control of binding affinity, has been realized in hexahomotrioxacalix ulb.ac.bearene-based systems. A C3-symmetric receptor bearing three pyridyl groups at the lower rim serves as an excellent example of a ditopic receptor where binding is allosterically controlled. rsc.orgacs.org This molecule can bind alkylammonium ions within its π-rich cavity. rsc.orgacs.org Concurrently, the three pyridyl nitrogen atoms can coordinate to a silver ion (Ag+). rsc.orgacs.org
The binding of Ag+ to the pyridyl groups acts as an allosteric switch. rsc.orgacs.org Upon complexation with Ag+, the receptor maintains its C3-symmetry but alters its conformation, which in turn enhances the selectivity for binding n-butylammonium (n-BuNH3+) over the bulkier tert-butylammonium (B1230491) (t-BuNH3+). rsc.orgacs.org This demonstrates that a metal ion binding event at one site can remotely control the selectivity of guest recognition at another site within the same molecule. rsc.org
| Receptor System | Guests | Type of Recognition | Key Findings |
| Tris(2-pyridylamide) derivative | Ag+ and Alkylammonium ions | Allosteric Control | Binding of Ag+ to pyridyl groups remotely controls the binding selectivity for alkylammonium ions in the cavity. rsc.orgacs.org |
| Bipyridyl and acetamide (B32628) derivative | Ag+, Li+, Na+ | Cooperative Binding | A heterotritopic receptor that binds three different metal ions at distinct sites in a cooperative fashion. escholarship.org |
| N-hydroxypyrazinone derivative | Ga³⁺ and Alkylammonium ions | Cooperative Binding | Binding of Ga³⁺ to lower-rim groups induces cooperative binding of alkylammonium cations. beilstein-journals.org |
Spectroscopic and Analytical Characterization of Host Guest Complexes
Nuclear Magnetic Resonance (NMR) Spectroscopy in Binding Studies
NMR spectroscopy stands as a powerful tool for elucidating the structural and dynamic aspects of host-guest complexation with hexahomotrioxacalix frontiersin.orgarenes.
Chemical Shift Perturbations
The formation of inclusion complexes between hexahomotrioxacalix frontiersin.orgarene derivatives and guest molecules is often evidenced by significant chemical shift changes in the ¹H NMR spectrum. rsc.org When a guest molecule is encapsulated within the macrocyclic cavity, the protons of both the host and guest experience a different chemical environment, leading to shifts in their resonance frequencies.
For instance, in the complexation of biologically important amines like dopamine (B1211576), serotonin, and phenethylamine (B48288), upfield shifts of the ethyl protons of the guest molecules strongly indicate their inclusion within the hexahomotrioxacalix frontiersin.orgarene cavity. rsc.org Similarly, the aromatic protons of both the host and guest molecules exhibit noticeable chemical shifts, further confirming the formation of a host-guest complex. rsc.org
In studies involving ureido-hexahomotrioxacalix frontiersin.orgarene receptors, the addition of anions such as acetate (B1210297), benzoate (B1203000), and fluoride (B91410) resulted in downfield shifts for some of the aromatic protons of the calixarene (B151959). mdpi.com However, the tert-butyl protons showed very small chemical shift variations, suggesting that the upper rim of the calixarene is less affected by the binding event. mdpi.com The interaction of a tren-capped hexahomotrioxacalix frontiersin.orgarene-zinc complex with anions like chloride and acetate also led to the formation of new species with well-resolved and distinct NMR spectra, indicating direct coordination of the anion to the metal center. ulb.ac.be
The magnitude of the chemical shift changes can also provide information about the strength and nature of the interaction. For example, in the binding of various metal cations by a heterotritopic hexahomotrioxacalix frontiersin.orgarene receptor, no obvious chemical shift changes were observed upon the addition of certain metal ions, suggesting weak or no interaction. rsc.org
Conformational Changes Upon Binding
Hexahomotrioxacalix frontiersin.orgarenes can adopt different conformations, and guest binding can induce or stabilize a particular conformation. These conformational changes are readily monitored by ¹H NMR spectroscopy. For example, a hexahomotrioxacalix frontiersin.orgarene derivative functionalized with triazole and anthracene (B1667546) units was found to change its cavity from a "flattened-cone" to a more "upright" form upon binding with Zn²⁺ ions. nih.govfrontiersin.org This conformational change leads to a reduction in the π-π stacking between the anthracene moieties. nih.govfrontiersin.org
Similarly, the binding of a transition metal ion, Ag⁺, to a heterotritopic hexahomotrioxacalix frontiersin.orgarene receptor induced a more-upright C₃-symmetric form. rsc.org In another study, the calixarene skeleton of partial cone ureido-hexahomotrioxacalix frontiersin.orgarenes appeared to undergo only slight conformational changes upon complexation with anions. mdpi.com The binding of a water molecule to a tren-capped hexahomotrioxacalix frontiersin.orgarene-zinc complex results in a very flattened and rigid conformation, devoid of a cavity. ulb.ac.be
The difference in chemical shifts (Δδ) between the axial and equatorial protons of the bridging methylene (B1212753) groups in the calixarene framework is a key indicator of its conformation. rsc.org For instance, a ΔδH separation of 0.41 ppm for the ArCH₂Ar protons in a cone-hexahomotrioxacalix frontiersin.orgarene triamide derivative was indicative of a 'flattened cone' conformation. rsc.org
Kinetic Aspects of Complexation
NMR spectroscopy can also provide insights into the kinetics of host-guest complexation. In some systems, the complexation/decomplexation process is fast on the NMR timescale at room temperature, resulting in broad signals. mdpi.com Lowering the temperature can sometimes slow down these processes, allowing for better resolution of the signals. mdpi.com
For instance, in the study of ureido-hexahomotrioxacalix frontiersin.orgarene receptors with alkylammonium salts, the NMR peaks remained broad even at 233 K, suggesting that the complexation/decomplexation process was still rapid on the NMR timescale. mdpi.com In contrast, the quantitative formation of a tricationic host-guest complex upon the addition of just one equivalent of the guest indicated an association constant too high to be accurately determined by NMR spectroscopy, implying a very stable complex with slow decomplexation kinetics. ulb.ac.be
Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy
UV-Vis absorption spectroscopy is another valuable technique for studying the host-guest chemistry of hexahomotrioxacalix frontiersin.orgarenes. The binding of a guest molecule can perturb the electronic ground state of the chromophoric parts of the host, leading to changes in the absorption spectrum.
For example, the addition of various metal perchlorate (B79767) salts to a solution of a heterotritopic hexahomotrioxacalix frontiersin.orgarene receptor resulted in distinct changes in its UV-Vis spectrum. rsc.org The presence of transition metals caused a red shift in the absorption maximum, while alkali metals only induced a change in intensity. rsc.org Similarly, the complexation of anions by ureido-hexahomotrioxacalix frontiersin.orgarene receptors led to a decrease in the intensity of the original absorption band and the appearance of a new band at longer wavelengths, with clear isosbestic points indicating a two-state equilibrium between the free and complexed host. mdpi.com
The stoichiometry of the host-guest complexes can often be determined using the continuous variation method (Job's plot) in UV-Vis spectroscopy. This method confirmed a 1:1 stoichiometry for the complexes of a heterotritopic hexahomotrioxacalix frontiersin.orgarene with Ag⁺ and Li⁺ ions. rsc.orgrsc.org The Benesi-Hildebrand method can also be applied to UV-Vis titration data to calculate the association constants for complex formation. rsc.orgbeilstein-journals.org
Fluorescence Spectroscopy in Molecular Sensing
Fluorescence spectroscopy is a highly sensitive technique for studying molecular recognition events, making it particularly useful for the development of fluorescent chemosensors based on hexahomotrioxacalix frontiersin.orgarenes. mdpi.com These sensors can signal the presence of a specific analyte through changes in their fluorescence properties, such as intensity or wavelength.
Hexahomotrioxacalix frontiersin.orgarene-based fluorescent chemosensors have been developed for the detection of a wide range of analytes, including metal cations, anions, and neutral molecules. mdpi.comnih.govnii.ac.jp For example, a pyrene-functionalized derivative was shown to be a highly selective and sensitive fluorescent sensor for Hg²⁺. nii.ac.jp Another sensor, bearing rhodamine amide fluorophores, exhibited significant fluorescence enhancement upon the addition of Sb³⁺, Fe³⁺, and Ni²⁺, acting as a "turn-on" fluorescent probe. frontiersin.orgnih.govfrontiersin.org
The introduction of fluorogenic units like naphthyl or pyrenyl groups at the lower rim of the hexahomotrioxacalix frontiersin.orgarene skeleton allows for the fluorescent detection of anions. mdpi.comnih.gov The fluorescence of a pyrenyl-containing receptor, for instance, displays both monomer and excimer emission, which can be modulated by anion binding. mdpi.comnih.gov
Fluorescence Quenching Mechanisms
Fluorescence quenching is a common signaling mechanism in chemosensors. Several mechanisms can be responsible for the quenching of fluorescence upon guest binding, including photoinduced electron transfer (PET), fluorescence resonance energy transfer (FRET), and the heavy atom effect.
Photoinduced Electron Transfer (PET): In PET-based sensors, the fluorescence of a fluorophore is quenched by a nearby electron-donating or electron-accepting group. Upon guest binding, this PET process can be inhibited or enhanced, leading to a change in fluorescence. For example, the fluorescence quenching of a hexahomotrioxacalix frontiersin.orgarene-based sensor by Cu²⁺ and Fe³⁺ ions was attributed to a PET process. worktribe.com The interaction of a sensor with nitroaromatic compounds also led to fluorescence quenching via a PET mechanism. researchgate.net
Heavy Atom Effect: The presence of a heavy atom, such as a heavy metal ion, can enhance the rate of intersystem crossing from the excited singlet state to the triplet state, leading to a decrease in fluorescence intensity. A pyrene-functionalized hexahomotrioxacalix frontiersin.orgarene exhibited significant fluorescence quenching upon the addition of Hg²⁺, which was attributed to the heavy atom effect. frontiersin.orgnih.govfrontiersin.org Interestingly, this quenching could be reversed by the addition of water, which blocks the heavy atom effect by coordinating to the Hg²⁺ ion. frontiersin.orgnih.govfrontiersin.org
Inner Filter Effect: It is crucial to distinguish true fluorescence quenching from the "inner filter effect," where the quencher absorbs light at the excitation or emission wavelength of the fluorophore, leading to an apparent decrease in fluorescence intensity. researchgate.netmdpi.com In some studies of hexahomotrioxacalix frontiersin.orgarene derivatives with nitroaromatic compounds, the observed fluorescence quenching was found to be solely due to the inner filter effect, with no significant host-guest interaction occurring. mdpi.com Careful correction for the inner filter effect is essential for accurate determination of binding constants from fluorescence quenching data. researchgate.netmdpi.com
Fluorescence Enhancement Mechanisms
The interaction of hexahomotrioxacalix researchgate.netarene-based fluorescent chemosensors with specific guest ions often leads to a significant enhancement in fluorescence intensity. This phenomenon is primarily governed by mechanisms such as Chelation-Enhanced Fluorescence (CHEF) and the inhibition of Photoinduced Electron Transfer (PET). pandawainstitute.comjusst.org
In a typical PET sensor, the fluorophore is quenched in its free state due to electron transfer from a nearby donor group (the receptor). Upon cation binding, the receptor's HOMO energy level is lowered, which inhibits this electron transfer process, thereby "turning on" the fluorescence. jusst.org For instance, a C3-symmetric hexahomotrioxacalix researchgate.netarene functionalized with pyrene (B120774) and triazole units can act as a fluorescent sensor. The binding of a cation to the triazole groups can inhibit a PET process, leading to enhanced fluorescence emission. nii.ac.jp
The CHEF mechanism operates on a different principle. pandawainstitute.com Here, the fluorophore's fluorescence is initially quenched by vibrational and rotational motions within the molecule. When a metal ion is chelated by the receptor site, the molecule becomes more rigid. This increased rigidity reduces the energy loss through non-radiative pathways, resulting in a marked increase in fluorescence quantum yield. pandawainstitute.comcolab.ws A sensor based on hexahomotrioxacalix researchgate.netarene bearing quinoline (B57606) and anisidine moieties demonstrates this effect, where the binding of Fe(III) induces a significant fluorescence enhancement attributed to the CHEF mechanism. researchgate.net
Another notable mechanism is Aggregation-Induced Emission (AIE), where the aggregation of sensor molecules upon binding with an analyte leads to a substantial increase in fluorescence. pandawainstitute.com
The following table summarizes research findings on fluorescence enhancement with hexahomotrioxacalix researchgate.netarene derivatives.
| Derivative | Guest Ion(s) | Mechanism | Observed Effect |
| Pyrene-triazole functionalized | Zn²⁺, Cd²⁺ | PET Inhibition | Fluorescence enhancement |
| Quinoline-anisidine functionalized | Fe³⁺ | CHEF | Significant fluorescence enhancement |
| Naphthol-thiourea functionalized | In³⁺ | CHEF | Fluorescence turn-on with a detection limit of 62.7 nM. colab.ws |
Ratiometric Fluorescence Sensing
Ratiometric fluorescence sensing offers a significant advantage over simple intensity-based measurements by providing a built-in self-correction for environmental effects and instrumental variations. This is achieved by monitoring the ratio of fluorescence intensities at two different wavelengths. Hexahomotrioxacalix researchgate.netarene derivatives have been ingeniously designed to function as ratiometric sensors, often by exploiting monomer-excimer emission phenomena. researchgate.netnii.ac.jp
A prime example involves a hexahomotrioxacalix researchgate.netarene scaffold functionalized with two or more pyrene units. In the free host, the pyrene moieties can interact via π-π stacking to form an excimer, which emits at a longer wavelength (e.g., ~470 nm). The monomer emission is observed at a shorter wavelength (e.g., ~380 nm). Upon binding a guest ion, the conformation of the calixarene can change, disrupting the pyrene excimer. This leads to a decrease in the excimer emission intensity and a simultaneous increase in the monomer emission intensity. researchgate.netnii.ac.jp
A sensor based on a calix nih.govarene bearing 1,2,3-triazole-linked pyrene units demonstrates this principle effectively. It exhibits strong excimer and weak monomer emission in its free state. The addition of Cd²⁺ or Zn²⁺ ions induces a ratiometric change, with the excimer emission decreasing and the monomer emission increasing. nii.ac.jp This ratiometric response provides a highly sensitive and reliable method for detecting target ions. researchgate.net
The table below details findings on ratiometric sensing with pyrene-functionalized calixarene derivatives.
| Sensor | Target Ion(s) | Emission Change | Sensing Mechanism |
| Calix nih.govarene with triazole-linked pyrene units | Cd²⁺, Zn²⁺ | Decrease in excimer, increase in monomer | Conformational change upon chelation |
| Hexahomotrioxacalix researchgate.netarene with pyrene amide groups | Mg²⁺ | Decrease in excimer, increase in monomer | Conformational changes during chelation |
Mass Spectrometry for Complex Stoichiometry
Mass spectrometry is a powerful and indispensable tool for determining the stoichiometry of host-guest complexes formed by hexahomotrioxacalix researchgate.netarenes. Techniques like Electrospray Ionization Mass Spectrometry (ESI-MS) and Matrix-Assisted Laser Desorption/Ionization-Time of Flight (MALDI-TOF) are particularly well-suited for analyzing these non-covalent complexes. nii.ac.jpcolab.ws
By analyzing the mass-to-charge (m/z) ratio of the ions in the gas phase, researchers can directly observe the formation of complexes and identify their composition. For example, in the analysis of a complex between a hexahomotrioxacalix researchgate.netarene host (L) and a metal ion (M⁺), the appearance of a peak corresponding to the mass of [L + M]⁺ would confirm the formation of a 1:1 complex. Similarly, peaks for [2L + M]⁺ or [L + 2M]⁺ would indicate 2:1 or 1:2 stoichiometries, respectively.
In a study involving a pyrene-functionalized hexahomotrioxacalix researchgate.netarene (L) and Hg²⁺, MALDI-TOF mass spectrometry revealed a peak at m/z 1985.862, which corresponds to [L + Hg²⁺ + H₂O + H]⁺, confirming the complexation. nii.ac.jp ESI-MS has also been used to study the gas-phase binding affinities of resorcin nih.govarenes (related macrocycles) to various alkali metals by analyzing the fragmentation of heterodimer complexes. researchgate.net Job's plot analysis, often used in conjunction with UV-Vis or fluorescence spectroscopy, can corroborate the stoichiometry determined by mass spectrometry. researchgate.netrsc.org For instance, the 1:1 stoichiometry between a calix nih.govarene derivative and Cu²⁺ was established by a Job's plot and further supported by mass spectral data. researchgate.net
The following table presents examples of stoichiometry determination using mass spectrometry.
| Host Molecule | Guest Ion | Method | Determined Stoichiometry (Host:Guest) |
| Pyrene-functionalized hexahomotrioxacalix researchgate.netarene (L) | Hg²⁺ | MALDI-TOF MS | 1:1 ([L + Hg²⁺ + H₂O + H]⁺) nii.ac.jp |
| Thiolated boronic acids | Not specified | ESI-MS | Not specified mdpi.com |
| Calix nih.govarene derivative (1b) | Cu²⁺ | Job's Plot / MS | 1:1 researchgate.net |
| Thiourea-naphthol derivative (L) | In³⁺ | ESI-MS | 1:2 colab.ws |
Potentiometric Methods in Ion Selectivity
Potentiometric methods, particularly those employing ion-selective electrodes (ISEs), are highly effective for evaluating the ion selectivity of hexahomotrioxacalix researchgate.netarene derivatives. nih.gov By incorporating the calixarene as an ionophore into a polymeric membrane (typically poly(vinyl chloride) - PVC), an electrode can be created that exhibits a potential response to a specific target ion. The selectivity of the electrode is a direct reflection of the host-guest complexation at the membrane surface. nih.govnih.gov
The selectivity is quantified by potentiometric selectivity coefficients, which describe the preference of the ionophore for the primary ion over an interfering ion. A tri-O-acetic acid ester of hexahomotrioxacalix researchgate.netarene, when used as an ionophore in a PVC membrane, demonstrated high potentiometric selectivity for dopamine over other catecholamines like noradrenaline and adrenaline, as well as over common inorganic cations such as K⁺ and NH₄⁺. nih.gov
Further studies have shown that modifying the hexahomotrioxacalix researchgate.netarene scaffold, for example by introducing boronic acid substituents, can create ditopic sensory elements with excellent potentiometric selectivity for dopamine. mdpi.comnih.gov The observed electromotive force (EMF) response is a result of the specific host-guest interactions, rather than just the lipophilicity of the guest molecules. nih.gov For instance, one host showed a 20-fold stronger complexation for dopamine compared to noradrenaline, adrenaline, K⁺, and NH₄⁺, highlighting the crucial role of the ionophore's structure in achieving high selectivity. nih.gov
The table below summarizes the potentiometric selectivity of different hexahomotrioxacalix researchgate.netarene-based ISEs.
| Ionophore (Host) | Primary Ion | Interfering Ions | Key Finding |
| Tri-O-acetic acid ester of hexahomotrioxacalix researchgate.netarene (Host 2) | Dopamine | Noradrenaline, Adrenaline, K⁺, NH₄⁺ | High selectivity for dopamine based on host-guest complexation. nih.gov |
| Hexahomotrioxacalix researchgate.netarene with boronic acid substituent (Host 2, 3) | Dopamine | Noradrenaline, Adrenaline, Na⁺, K⁺, NH₄⁺ | Excellent potentiometric selectivity for dopamine. nih.gov |
| Hexahomotrioxacalix researchgate.netarene with amide substituents (Host 3) | Na⁺ | Dopamine | ~3000-fold stronger binding to Na⁺ than dopamine. nih.gov |
Extraction Studies for Ionophoric Properties
Solvent extraction studies are a classical yet powerful method for assessing the ionophoric (ion-carrying) properties and selectivity of hexahomotrioxacalix researchgate.netarene derivatives. acs.org These experiments typically involve a two-phase system, usually an aqueous phase containing a metal salt (often as a picrate (B76445) to facilitate UV-Vis quantification) and an organic phase (like CH₂Cl₂) containing the calixarene ionophore. cdnsciencepub.com
The ability of the calixarene to extract the metal ion from the aqueous phase into the organic phase is a direct measure of its binding affinity and ionophoric capability. The distribution of the ion between the two phases at equilibrium allows for the calculation of extraction percentages and association constants. cdnsciencepub.com
For example, hexahomotrioxacalix researchgate.netarene derivatives bearing imidazole (B134444) units have been shown to be effective extractants for alkali and transition metal cations, as well as for chromate (B82759) anions under acidic conditions. rsc.org The conformation of the calixarene (cone vs. partial cone) can significantly influence the extraction efficiency and selectivity. rsc.org Similarly, derivatives with triazole and ester groups have demonstrated high selectivity towards Cs⁺ ions in picrate extraction experiments. nii.ac.jp These studies are crucial for designing new receptors with specific ion-binding properties for applications in separation science and sensing. cdnsciencepub.comulb.ac.be
The following table provides examples of extraction studies with hexahomotrioxacalix researchgate.netarene derivatives.
| Derivative | Target Ion(s) | Key Findings |
| Triazole-modified calixarene with ester groups (3) | Alkali metal ions | High selectivity for Cs⁺ extraction. nii.ac.jp |
| Imidazole-substituted hexahomotrioxacalix researchgate.netarene (cone- and partial-cone-2) | Alkali/transition metals, chromate anions | Efficient extractors; conformation influences selectivity. rsc.org |
| Hexaamide derivative (cone-7) | n-Butylammonium ion | Shows selectivity for n-BuNH₃⁺; intramolecular hydrogen bonding weakens alkali metal binding. cdnsciencepub.com |
| Pyrene-functionalized hexahomotrioxacalix researchgate.netarene | Primary ammonium (B1175870) ions | Selective liquid-liquid extraction of primary ammonium salts from water. ulb.ac.be |
Computational and Theoretical Investigations
Quantum Mechanical (QM) Calculations
Quantum mechanical calculations have been employed to investigate the intrinsic properties of hexahomotrioxacalix dntb.gov.uaarene derivatives and their complexes. Gas-phase calculations for ureido-functionalized hexahomotrioxacalix dntb.gov.uaarene conformers predicted binding enthalpies ranging from -123 to -83 kJ mol⁻¹ mdpi.com. The corresponding entropy variations were also calculated to be negative, in the range of -206 to -230 J mol⁻¹ K⁻¹, which is expected for a binding process in the gas phase mdpi.com. However, these theoretical values differed significantly from experimental data obtained in solution, highlighting the critical influence of the solvent environment on the thermodynamics of complexation mdpi.com.
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) has been utilized to provide deeper insights into the anion binding processes of functionalized hexahomotrioxacalix dntb.gov.uaarenes mdpi.comnih.gov. Computational studies, including dispersion-corrected DFT, have been instrumental in understanding the binding of various anions to fluorescent (thio)ureido-hexahomotrioxacalix dntb.gov.uaarene receptors dntb.gov.uamdpi.comnih.govhelmholtz-munich.deresearchgate.net. These theoretical calculations help to elucidate the nature of the interactions between the host and guest molecules and to rationalize the experimental observations regarding binding affinities and selectivity mdpi.comnih.gov.
Molecular Dynamics (MD) Simulations
Based on the conducted research, no specific studies employing Molecular Dynamics (MD) simulations for the investigation of hexahomotrioxacalix dntb.gov.uaarene and its derivatives were identified.
Elucidation of Binding Thermodynamics (Enthalpy, Entropy)
Table 1: Experimental Thermodynamic Parameters for the Complexation of Naphthylurea-functionalized Hexahomotrioxacalix dntb.gov.uaarene (4a) with Anions in Acetonitrile (B52724).
| Anion | Method | ΔH (kJ mol⁻¹) | TΔS (kJ mol⁻¹) | ΔG (kJ mol⁻¹) |
|---|---|---|---|---|
| F⁻ | UV-Vis | 34 ± 3 | 55 ± 3 | -21.4 ± 0.2 |
| Fluorescence | 32 ± 1 | 53 ± 1 | -21.4 ± 0.1 | |
| AcO⁻ | UV-Vis | 33 ± 1 | 59 ± 1 | -26.1 ± 0.1 |
| Fluorescence | 32 ± 1 | 58 ± 1 | -26.1 ± 0.1 |
Data sourced from a study on fluorescent ureido-hexahomotrioxacalix dntb.gov.uaarene receptors mdpi.com.
Role of Solvent in Complexation Thermodynamics
The solvent plays a critical role in the complexation thermodynamics of hexahomotrioxacalix dntb.gov.uaarene derivatives mdpi.com. Computational studies have demonstrated that the explicit inclusion of solvent molecules, such as acetonitrile, is essential for bridging the gap between gas-phase calculations and experimental results obtained in solution mdpi.com. Hybrid models, which incorporate a few discrete solvent molecules in addition to an implicit solvent model, show that both enthalpy and entropy values progressively increase with the number of explicitly included acetonitrile molecules, bringing the computed values closer to the measured ones mdpi.com. These findings indicate that the positive enthalpies and entropies observed experimentally are a direct consequence of the solvent's involvement in the binding process mdpi.com. Acetonitrile can interact with the calixarene (B151959) through hydrogen bonding or dispersion forces, and the formation of adducts between the anion and the receptor is better described as an exchange reaction involving the solvent mdpi.com.
Prediction of Conformational Preferences
Hexahomotrioxacalix dntb.gov.uaarene is a flexible macrocycle that can exist in different conformations, primarily the cone and partial cone forms mdpi.com. Computational modeling has been used to predict and support the conformational preferences of these molecules. For fluorescent (thio)ureido-functionalized hexahomotrioxacalix dntb.gov.uaarenes, it has been shown that they are obtained in the partial cone conformation in solution mdpi.comnih.govhelmholtz-munich.deresearchgate.net. The specific conformation adopted by the macrocycle is crucial as it dictates the preorganization of the binding sites and, consequently, its recognition properties and selectivity towards different ions acs.org.
Advanced Applications in Supramolecular Chemistry
Chemosensor Development
The inherent recognition capabilities of the hexahomotrioxacalix nih.govarene scaffold have been extensively exploited to create highly sensitive and selective chemosensors. By incorporating fluorogenic or chromogenic units, these macrocycles can signal the presence of specific analytes through changes in their optical properties.
Ion Chemosensors (Metal Cations, Anions, and Ammonium (B1175870) Ions)
The well-defined cavity and the ability to introduce specific binding sites make hexahomotrioxacalix nih.govarene derivatives excellent receptors for a wide range of ionic species.
Metal Cations: Researchers have successfully synthesized fluorescent sensors based on this macrocycle for the detection of various metal ions. For instance, a quinoline-functionalized derivative synthesized via "click chemistry" demonstrated high selectivity for the ferric ion (Fe³⁺), exhibiting a "turn-on" fluorescence response with a detection limit in the 10⁻⁷ M range. mdpi.com Another sensor, featuring pyrenyl groups appended via triazole linkers, showed a strong affinity for Pb²⁺ by enhancing the monomer emission of the pyrene (B120774) moiety. rsc.org Modifications with triazole rings on the lower rim have also yielded sensors with selectivity for Zn²⁺ and Cd²⁺, which operate through a fluorescence enhancement mechanism. researchgate.net In contrast, the same sensor acts as a fluorescence quenching chemosensor for Cu²⁺ and Fe³⁺. researchgate.net Furthermore, a C3-symmetrical pyridyl-substituted derivative has been shown to bind Ag⁺ ions, which in turn allosterically controls the binding of alkylammonium ions. rsc.org
Anions: The development of anion sensors has been achieved by functionalizing the hexahomotrioxacalix nih.govarene core with hydrogen-bond-donating groups like ureas and thioureas. Fluorescent receptors bearing naphthyl or pyrenyl units have been studied for their ability to bind biologically and environmentally relevant anions. rsc.org These studies, conducted using NMR, UV-vis, and fluorescence titrations, revealed that the association constants for anion binding increase with the basicity of the anion. rsc.orgnih.gov The most strongly bound anions were found to be acetate (B1210297) (AcO⁻), benzoate (B1203000) (BzO⁻), and fluoride (B91410) (F⁻). rsc.orgnih.gov The binding occurs in a 1:1 stoichiometry through hydrogen bonds. mdpi.com
Ammonium Ions: The π-rich cavity of hexahomotrioxacalix nih.govarenes is particularly well-suited for recognizing ammonium ions, which are crucial in biological systems. These derivatives can selectively bind ammonium ions through a combination of tripodal NH⁺···O interactions with the phenolic oxygen atoms and C–H···π interactions. rsc.org A triply bridged, capped C3-symmetric hexahomotrioxacalix nih.govarene showed a high affinity for the n-butylammonium ion, with an association constant (Kass) of 7.6 × 10⁴ M⁻¹. Ditopic receptors have also been designed that can bind both metal ions (like Ag⁺) and alkylammonium ions simultaneously, allowing for allosteric control over guest binding. rsc.org
Table 1: Selected Ion Chemosensors Based on Hexahomotrioxacalix nih.govarene
| Sensor Functionalization | Target Analyte(s) | Sensing Mechanism | Detection Limit | Reference |
|---|---|---|---|---|
| Quinoline-Triazole | Fe³⁺ | Fluorescence 'off-on' | 10⁻⁷ M | mdpi.com |
| Pyrenyl-Triazole | Pb²⁺ | Fluorescence Enhancement | - | rsc.org |
| Pyridylamide | Ag⁺, n-BuNH₃⁺ | Allosteric Binding | - | rsc.org |
| Naphthyl/Pyrenyl Urea (B33335) | F⁻, AcO⁻, BzO⁻ | Fluorescence Change | - | rsc.orgnih.gov |
| Triazole Rings (Lower Rim) | Zn²⁺, Cd²⁺ | Fluorescence Enhancement | - | researchgate.net |
| Triazole Rings (Lower Rim) | Cu²⁺, Fe³⁺ | Fluorescence Quenching | - | researchgate.net |
Sensing of Environmentally Relevant Species
The detection of environmental pollutants is a critical area of research where hexahomotrioxacalix nih.govarene-based sensors have shown significant promise. Many of the ions detected, such as the heavy metal cations Pb²⁺, Cd²⁺, and Fe³⁺, are major environmental concerns. mdpi.comrsc.orgresearchgate.net
Beyond metal ions, these sensors are effective for detecting environmentally significant anions. rsc.org The ability to create receptors for anions like fluoride and acetate is important for monitoring water quality and industrial effluents. rsc.orgnih.gov Furthermore, the same platforms developed for explosive detection, particularly for 2,4,6-trinitrophenol (TNP), are directly applicable to environmental monitoring, as TNP is also a toxic industrial pollutant. nih.gov The application of these sensors has been demonstrated in real water and soil samples, underscoring their practical utility. nih.gov
Detection of Bioactive Molecules and Neurotransmitters
The specific recognition properties of hexahomotrioxacalix nih.govarene derivatives make them ideal candidates for sensing biologically important molecules. Researchers have successfully used these macrocycles as ionophores for the molecular recognition of key neurotransmitters.
Derivatives functionalized on the lower rim with benzyl (B1604629) or N,N-diethyl-2-aminoethoxy groups have been shown to form inclusion complexes with dopamine (B1211576), serotonin, and phenethylamine (B48288). The binding mechanism involves hydrogen bonding and electrostatic interactions between the host and the ammonium group of the guest molecule. This complexation can be observed via ¹H-NMR spectroscopy, which shows characteristic shifts in the signals of both the host and guest molecules. Furthermore, when incorporated into poly(vinyl chloride) liquid membranes, a tri-O-acetic acid ester derivative displayed high potentiometric selectivity for dopamine over other catecholamines like noradrenaline and adrenaline, as well as over common inorganic cations.
Explosives Detection
There is a significant need for sensitive and selective detection of nitroaromatic compounds (NACs), which are primary components of many explosives. Hexahomotrioxacalix nih.govarene-based fluorescent sensors have proven to be highly effective for this purpose.
Specifically, chemosensors designed for 2,4,6-trinitrophenol (TNP), a potent explosive and pollutant, have been developed. nih.gov These sensors, often synthesized using click chemistry, exhibit a dramatic quenching of their fluorescence emission in the presence of TNP, while other nitroaromatic compounds or ions cause minimal changes. nih.gov The high selectivity is attributed to the formation of a ground-state charge-transfer complex and an inner filter effect. nih.gov One such sensor demonstrated a low detection limit of 9.17 × 10⁻⁷ M for TNP. nih.gov For practical field applications, these sensor molecules have been incorporated onto test strips for the rapid and visual detection of TNP in both solutions and vapor phases. nih.gov
Molecular Separation Technologies
The principles of selective molecular recognition that underpin chemosensor development are also fundamental to molecular separation technologies. The ability of functionalized hexahomotrioxacalix nih.govarenes to selectively bind specific ions from a mixture forms the basis for their application in separation science.
For example, calixarene (B151959) derivatives incorporating groups like crown ethers, amides, and esters have been used to selectively extract metal ions in liquid-liquid extraction processes. rsc.org The high affinity and selectivity of hexahomotrioxacalix nih.govarene hosts for ions such as Pb²⁺, Ag⁺, and various ammonium cations suggest their potential for separating these species from complex mixtures. rsc.org The formation of stable host-guest complexes allows for the preferential transport of the target ion from an aqueous phase into an organic phase containing the macrocyclic receptor. While large-scale applications are still developing, the foundational research on selective binding strongly supports the use of these compounds in advanced separation and purification processes.
Catalytic Applications
The rigid, pre-organized C3-symmetric structure of the hexahomotrioxacalix nih.govarene scaffold makes it an attractive platform for designing catalysts and ligands. By attaching catalytically active groups or metal-coordinating ligands to this framework, it is possible to create a well-defined reaction environment around a catalytic center.
One notable application is in the development of organometallic catalysts. A hexahomotrioxacalix nih.govarene-derived triphosphine (B1213122) ligand has been synthesized and used to complex with rhodium. rsc.org The resulting complex traps a hydrido-rhodium fragment inside the molecular cavity, or "funnel," created by the macrocycle. rsc.org This encapsulation leads to significant stereoselectivity around the H-Rh-CO fragment, demonstrating how the calixarene structure can enforce a specific geometry on the reactive center. rsc.org Such control over the spatial arrangement of reactants and catalytic sites is a key principle in asymmetric catalysis, suggesting that chiral versions of these ligands could be potent tools for enantioselective transformations.
Biomimetic Systems and Receptor Design
The hexahomotrioxacalix nih.govarene framework has emerged as a highly versatile scaffold in supramolecular chemistry for the development of sophisticated biomimetic systems and precisely engineered molecular receptors. Its distinct C₃-symmetric structure, coupled with a pre-organized cavity and easily modifiable upper and lower rims, allows for the rational design of hosts that can selectively recognize and bind a wide array of guest species, from simple ions to complex biological molecules.
Receptor Design for Biological Cations and Neurotransmitters
A significant area of research has been the development of hexahomotrioxacalix nih.govarene derivatives as synthetic receptors for biologically crucial cations and neurotransmitters, mimicking the recognition processes found in nature.
Researchers have successfully synthesized derivatives functionalized on the lower rim with groups capable of interacting with ammonium ions. For instance, derivatives bearing three N,N-diethyl-2-aminoethoxy groups have been shown to recognize and form inclusion complexes with neurotransmitters such as dopamine, serotonin, and phenethylamine. nih.govrsc.org The formation of these host-guest complexes is primarily driven by a combination of hydrogen bonding and electrostatic interactions between the host's binding sites and the guest's ammonium group (RNH₃⁺). nih.govrsc.org ¹H-NMR spectroscopy studies confirmed complex formation through observable chemical shifts of the host's aromatic protons and up-field shifts of the guest's ethyl protons, indicating the guest molecule's inclusion within the calixarene cavity. rsc.org
The C₃ symmetry of the hexahomotrioxacalix nih.govarene scaffold is particularly advantageous for creating ditopic receptors capable of binding multiple guests or acting as allosteric systems. A receptor featuring three pyridyl groups was designed to bind both alkylammonium ions and silver (Ag⁺) ions simultaneously in a cooperative manner. nih.govnih.gov The alkylammonium ion is bound within the π-rich cavity, stabilized by C–H···π and tripodal NH⁺···O interactions, while the pyridyl nitrogen atoms coordinate with the Ag⁺ ion. nih.gov This complexation with Ag⁺ was found to enhance the selectivity for n-butylammonium over t-butylammonium ions, demonstrating a positive allosteric effect. nih.gov
Furthermore, the scaffold has been employed to create fluorescent chemosensors for metal ions. A derivative functionalized with pyrenyl and triazole groups at the lower rim exhibited high selectivity for lead (Pb²⁺), while other designs have been optimized for sensing zinc (Zn²⁺) and cadmium (Cd²⁺). researchgate.netmdpi.com
Biomimetic Ion Transport
Mimicking the function of natural ionophores and ion channels is a key goal in biomimetic chemistry. Hexahomotrioxacalix nih.govarene-based macrocycles have demonstrated potential in this area. Studies have shown that these compounds can selectively bind trivalent metal ions like Sc³⁺, Lu³⁺, Y³⁺, and La³⁺ with greater affinity than alkali or alkaline earth metals. nih.gov The binding strength correlates with the metal ion's charge-to-radius ratio and the acidity of the macrocycle. nih.gov Significantly, a p-chloro-substituted hexahomotrioxacalix nih.govarene was observed to transport Sc³⁺ ions across a liquid membrane, showing no detectable transport of Li⁺ or Mg²⁺, thereby mimicking the selective transport function of biological ionophores. nih.gov
Receptor Design for Anions
The versatility of the hexahomotrioxacalix nih.govarene scaffold extends to the recognition of anions. By introducing hydrogen-bond donor groups, such as urea or thiourea (B124793) moieties, potent and selective anion receptors can be created.
Fluorescent receptors functionalized with naphthylurea, naphthylthiourea, or pyrenylurea residues at the lower rim have been synthesized and studied for their anion binding properties. mdpi.comnih.gov These receptors, adopting a partial cone conformation, bind a variety of biologically and environmentally relevant anions. mdpi.com The binding occurs in a 1:1 stoichiometry primarily through hydrogen bonds between the urea NH groups and the anion. mdpi.com Research has shown that the association constants for these complexes increase with the basicity of the anion, with acetate (AcO⁻), benzoate (BzO⁻), and fluoride (F⁻) being the most strongly bound guests. mdpi.com
Detailed Research Findings
The following tables summarize the association constants (Kₐ) and binding affinities reported for various host-guest systems based on functionalized hexahomotrioxacalix nih.govarene.
Table 1: Cation Binding by Hexahomotrioxacalix nih.govarene Derivatives
| Receptor | Guest Ion | Method | Solvent | Log Kₐ |
|---|---|---|---|---|
| p-tert-butyl-hexahomotrioxacalix nih.govarene | Sc³⁺ | NMR Titration | CDCl₃/CD₃OD | 4.8 |
| p-tert-butyl-hexahomotrioxacalix nih.govarene | Lu³⁺ | NMR Titration | CDCl₃/CD₃OD | 3.8 |
| p-tert-butyl-hexahomotrioxacalix nih.govarene | Y³⁺ | NMR Titration | CDCl₃/CD₃OD | 3.6 |
| p-chloro-hexahomotrioxacalix nih.govarene | Sc³⁺ | NMR Titration | CDCl₃/CD₃OD | > 6.0 |
| Tris(2-pyridylamide) derivative | n-BuNH₃⁺ | ¹H-NMR | CDCl₃ | 4.11 |
Data sourced from multiple studies. nih.govnih.gov
Table 2: Anion Binding by Fluorescent Ureido-Hexahomotrioxacalix nih.govarene Receptors
| Receptor | Guest Anion | Method | Solvent | Log Kₐ |
|---|---|---|---|---|
| Naphthylurea derivative (4a) | F⁻ | ¹H-NMR | CDCl₃ | 3.51 |
| Naphthylurea derivative (4a) | AcO⁻ | ¹H-NMR | CDCl₃ | 4.28 |
| Naphthylurea derivative (4a) | BzO⁻ | ¹H-NMR | CDCl₃ | 3.73 |
| Naphthylthiourea derivative (4b) | AcO⁻ | ¹H-NMR | CDCl₃ | 3.23 |
| Pyrenylurea derivative (4c) | F⁻ | ¹H-NMR | CDCl₃ | 3.66 |
Data sourced from NMR titration experiments. mdpi.com
Future Directions and Emerging Research Areas
Development of Novel Functional Architectures
A significant area of ongoing research is the design and synthesis of novel functional architectures based on the hexahomotrioxacalix researchgate.netarene scaffold. Scientists are moving beyond simple host-guest systems to construct more complex and functional molecular assemblies.
One notable advancement is the self-assembly of a tetrahedral cage using a hexahomotrioxacalix researchgate.netarene tricarboxylate and uranyl cations. nih.govfrontiersin.org In this architecture, four uranyl cations coordinate to the lower rim of the macrocycle, shaping it into the appropriate conformation for tetrahedron formation, while another four uranyl cations bind to the upper-rim carboxylates, completing the assembly. nih.govfrontiersin.org This work demonstrates the potential of using hexahomotrioxacalix researchgate.netarene as a building block for constructing highly ordered, three-dimensional structures.
Furthermore, researchers have successfully synthesized a C3-symmetric phosphine ligand derived from hexahomotrioxacalix researchgate.netarene. rsc.org This ligand was used to create a trigonal bipyramidal complex with a hydrido-rhodium fragment, where the Rh-H bond is directed inside the molecular cavity. rsc.org This development opens up possibilities for creating novel catalysts and reactive species encapsulated within a defined molecular environment. The introduction of imidazole (B134444) units at the lower rim has also been explored, leading to derivatives with interesting conformational and cation extraction properties. rsc.org
Integration into Smart Materials and Devices
The integration of hexahomotrioxacalix researchgate.netarene derivatives into smart materials and devices is a rapidly emerging field. These materials are designed to respond to external stimuli, making them suitable for a range of applications, including sensing and diagnostics.
A key application is in the development of fluorescent chemosensors. For instance, a pyrene-functionalized hexahomotrioxacalix researchgate.netarene with triazole linkers has been synthesized as a selective and sensitive fluorescent sensor for Zn²⁺ ions. researchgate.net Another derivative was developed as a "turn-on" fluorescent chemosensor for Fe³⁺. A facile and sensitive fluorescent sensor for the detection of trace amounts of 2,4,6-trinitrophenol (TNP) has also been constructed. nih.gov The fluorescence of this sensor is significantly quenched in the presence of TNP, with a detection limit of 9.17 × 10⁻⁷ M. nih.gov
Beyond fluorescent sensors, hexahomotrioxacalix researchgate.netarene derivatives are being incorporated into ion-selective electrodes. A tri-O-acetic acid ester derivative, when embedded in a PVC liquid membrane, showed high potentiometric selectivity for dopamine (B1211576) over other catecholamines and inorganic cations. nih.gov This highlights the potential for creating electrochemical sensors for biologically important molecules. The development of fluorescent test strips for the visual and rapid detection of TNP in both solution and vapor phases further underscores the practical applications of these smart materials. nih.gov
| Sensor Application | Target Analyte | Sensing Mechanism | Key Findings |
| Fluorescent Chemosensor | Zn²⁺ | Fluorescence enhancement | High affinity and selectivity for Zn²⁺. researchgate.net |
| Fluorescent Chemosensor | Fe³⁺ | "Turn-on" fluorescence | - |
| Fluorescent Chemosensor | 2,4,6-trinitrophenol (TNP) | Fluorescence quenching | Detection limit of 9.17 × 10⁻⁷ M. nih.gov |
| Ion-Selective Electrode | Dopamine | Potentiometric response | High selectivity for dopamine over other catecholamines. nih.gov |
Advanced Computational Modeling for Rational Design
To accelerate the discovery and optimization of hexahomotrioxacalix researchgate.netarene-based systems, advanced computational modeling is being increasingly employed. These theoretical approaches provide valuable insights into the binding processes and help in the rational design of new functional molecules.
Computational studies have been instrumental in understanding the anion binding properties of fluorescent ureido-hexahomotrioxacalix researchgate.netarene receptors. mdpi.com These models have helped to elucidate the role of the solvent in the binding process and to predict the thermodynamic parameters of complexation. mdpi.com For example, the inclusion of explicit solvent molecules in the calculations led to a better correlation between computed and experimental enthalpy and entropy values. mdpi.com
Theoretical calculations are also used to predict the conformations of new derivatives and to understand the factors that govern their host-guest interactions. This predictive capability is crucial for designing receptors with enhanced selectivity and affinity for specific guest molecules, thereby reducing the need for extensive trial-and-error synthesis and experimentation.
Exploration of New Recognition Motifs and Guest Species
A continuous area of investigation is the expansion of the range of guest species that can be recognized by hexahomotrioxacalix researchgate.netarene-based hosts. Researchers are also designing new recognition motifs to achieve more specific and stronger binding.
Recent studies have demonstrated the recognition of a variety of biologically and environmentally important guests. Lower rim functionalized derivatives have been shown to form inclusion complexes with dopamine, serotonin, and phenylethylamine. nih.govrsc.org The formation of these host-guest complexes is driven by hydrogen bonding and electrostatic interactions. nih.govrsc.org
The introduction of ureido and triazole groups has created new recognition sites for anions. researchgate.netmdpi.com Fluorescent receptors with these motifs have been shown to bind anions such as fluoride (B91410) and acetate (B1210297) with varying affinities. mdpi.com Furthermore, hexahomotrioxacalix researchgate.netarene derivatives bearing imidazole units have been shown to be effective extractors of chromate (B82759) anions at low pH. rsc.org The exploration of these new recognition motifs and guest species is expanding the potential applications of hexahomotrioxacalix researchgate.netarenes in areas such as drug delivery, environmental remediation, and chemical sensing.
| Guest Species | Recognition Motif | Binding Interactions |
| Dopamine, Serotonin, Phenylethylamine | N,N-diethyl-2-aminoethoxy groups | Hydrogen bonding, electrostatic interactions nih.govrsc.org |
| Zn²⁺ | Pyrene-functionalized triazole | Coordination researchgate.net |
| Anions (e.g., F⁻, AcO⁻) | Ureido groups | Hydrogen bonding mdpi.com |
| Chromate anions | Imidazole units | - rsc.org |
| 2,4,6-trinitrophenol (TNP) | - | Ground-state charge-transfer complex, inner filter effect nih.gov |
Q & A
Basic Research Questions
Q. What are the primary synthetic strategies for functionalizing hexahomotrioxacalix[3]arenes to enhance their host-guest properties?
- Methodological Answer : Functionalization typically involves modifying the upper or lower rim with groups like triazoles, amides, or fluorophores. For example, triazole groups can be introduced via "click chemistry" to improve π-π interactions and hydrogen bonding with nitroaromatics like TNP . Lower-rim modifications (e.g., diethyl amides) enhance metal ion binding by providing coordination sites, as demonstrated in extraction studies with metal picrates . Key steps include selective alkylation, protection-deprotection sequences, and spectroscopic validation (¹H NMR, MS) to confirm structural integrity .
Q. How does the cone conformation of hexahomotrioxacalix[3]arenes influence their binding selectivity?
- Methodological Answer : The cone conformation, stabilized by intramolecular hydrogen bonds, creates a preorganized cavity with C₃ symmetry, favoring interactions with spherical guests like alkali metal ions or fullerenes. Proton NMR titration and molecular modeling (in absence of X-ray structures) reveal that cone-configured tri(diethyl)amide derivatives exhibit high affinity for Ag⁺ and Pb²⁺ due to optimal cavity size and amide coordination geometry . Partial cone conformers show reduced selectivity due to distorted cavities .
Q. What spectroscopic techniques are critical for characterizing host-guest complexes involving hexahomotrioxacalix[3]arenes?
- Methodological Answer :
- UV-Vis spectroscopy : Quantifies stability constants (e.g., Kₐ ~10³–10⁴ M⁻¹ for C60 complexes in toluene) via Benesi-Hildebrand analysis .
- ¹H NMR titration : Detects chemical shift changes upon guest binding (e.g., TNP-induced upfield shifts in triazole-modified derivatives) .
- Fluorescence quenching : Used to determine detection limits for explosives like TNP (e.g., LOD = 0.2 µM in acetonitrile) .
Advanced Research Questions
Q. How can researchers resolve contradictory data in metal ion binding studies across different hexahomotrioxacalix[3]arene derivatives?
- Methodological Answer : Discrepancies often arise from solvent polarity, counterion effects, or conformational flexibility. For example, Ag⁺ extraction efficiency varies between dichloromethane (high) and chloroform (low) due to solvent polarity impacts on ion-pair dissociation . Cross-validate results using complementary techniques:
- Extraction assays : Compare partition coefficients (log K) in biphasic systems.
- Isothermal titration calorimetry (ITC) : Directly measures binding thermodynamics, distinguishing enthalpy-driven (e.g., transition metals) vs. entropy-driven (e.g., alkali metals) interactions .
Q. What strategies optimize the sensitivity of this compound-based fluorescent sensors for nitroaromatic explosives?
- Methodological Answer :
- Fluorophore choice : Pyrene or anthracene derivatives amplify signal via excimer formation (e.g., pyrene-appended sensors show 50-fold intensity drop upon TNP binding) .
- Solvent tuning : Use low-polarity solvents (e.g., acetonitrile) to enhance π-stacking and reduce non-specific quenching .
- Triazole incorporation : Strengthen CH-π and hydrogen-bonding interactions with TNP, achieving sub-ppm detection limits .
Q. How do boronic ester linkages in this compound-based porous organic cages (POCs) affect their dynamic behavior?
- Methodological Answer : Boronic ester bonds enable pH-responsive cage assembly. For example:
- Acidic conditions (pH < 7) : Hydrolysis disrupts cages, releasing guests.
- Basic conditions (pH > 9) : Re-formation occurs, with Et₄NAcO additives stabilizing the boronate anion .
- Guest-induced templating : Bulky guests (e.g., cyclotricatechylene) direct cage conformations, as shown by DOSY NMR and crystallography .
Q. What role do solvent polarity and supramolecular interactions play in fullerene (C60) complexation with hexahomotrioxacalix[3]arenes?
- Methodological Answer :
- Solvent effects : Stability constants (Kₐ) in toluene-d₈ (~10⁴ M⁻¹) exceed those in benzene-d₆ (~10³ M⁻¹) due to better solvation of C60 in aromatic solvents .
- Host design : tert-Butyl groups on the upper rim enhance van der Waals interactions, while naphthalene-based analogues exhibit chiral selectivity for C70 via curvature matching .
Q. How can hexahomotrioxacalix[3]arenes be tailored for bioanalytical applications, such as neurotransmitter sensing?
- Methodological Answer : Functionalize lower rims with biomimetic groups (e.g., N,N-diethyl-2-aminoethoxy) to bind dopamine or serotonin. Competitive NMR assays in DMSO-d₆ show Kₐ values of ~300 M⁻¹ for dopamine, driven by NH-π and hydrogen-bonding interactions . Fluorescent tagging (e.g., BODIPY) enables real-time monitoring in physiological buffers, though interference from anions (e.g., Cl⁻) requires masking agents like cryptands .
Tables
Table 1 : Stability Constants (Kₐ) of this compound Complexes
Table 2 : Solvent Effects on Metal Ion Extraction Efficiency
| Metal Ion | Solvent | Extraction (%) | Reference ID |
|---|---|---|---|
| Ag⁺ | Dichloromethane | 92 | |
| Ag⁺ | Chloroform | 48 | |
| Pb²⁺ | Dichloromethane | 85 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
